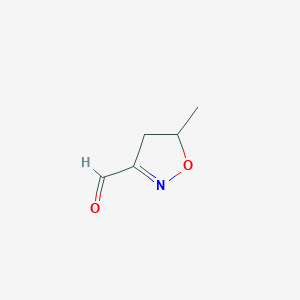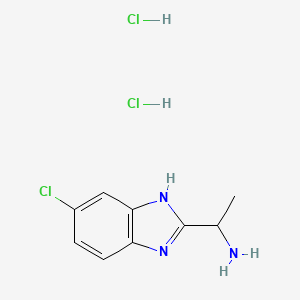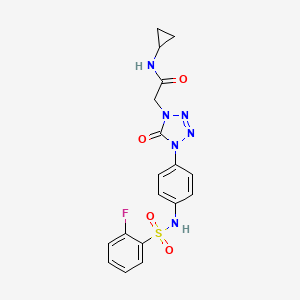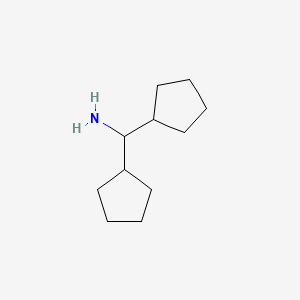![molecular formula C12H13FO4 B2824488 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid CAS No. 1402232-75-0](/img/structure/B2824488.png)
3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C12H13FO4 and a molecular weight of 240.23 g/mol . This compound is characterized by the presence of a fluoro group and a methyloxetanyl moiety attached to the benzoic acid core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-hydroxybenzoic acid.
Formation of the Methyloxetanyl Moiety: The hydroxyl group of 3-fluoro-4-hydroxybenzoic acid is reacted with 3-methyloxetan-3-ylmethanol under suitable conditions to form the methyloxetanyl ether linkage.
Final Product Formation: The resulting intermediate is then subjected to further purification and characterization to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can undergo esterification reactions to form esters.
Reduction and Oxidation: The compound can be reduced or oxidized under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Esterification: Reagents such as alcohols and acid catalysts (e.g., sulfuric acid) are used.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly employed.
Major Products Formed
Substitution Reactions: Substituted aromatic compounds with various functional groups.
Esterification: Ester derivatives of this compound.
Reduction and Oxidation: Reduced or oxidized forms of the original compound.
Scientific Research Applications
3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group and methyloxetanyl moiety contribute to its reactivity and binding affinity with target molecules. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: A similar compound with a methoxy group instead of the methyloxetanyl moiety.
4-Fluorobenzoic acid: A simpler fluorinated benzoic acid without additional substituents.
3-Fluoro-4-hydroxybenzoic acid: The precursor used in the synthesis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.
Uniqueness
This compound is unique due to the presence of the methyloxetanyl moiety, which imparts distinct chemical properties and reactivity compared to other fluorinated benzoic acids. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-12(5-16-6-12)7-17-10-3-2-8(11(14)15)4-9(10)13/h2-4H,5-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJINDCACIYIRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824405.png)
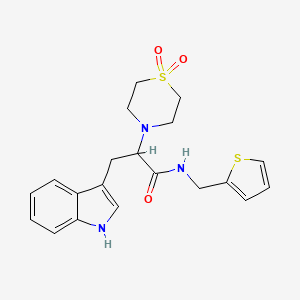
![4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2824408.png)
![(E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate](/img/structure/B2824409.png)
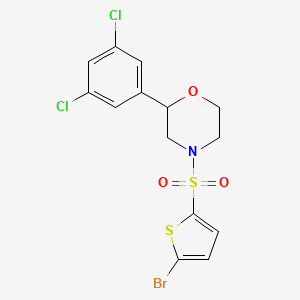
![3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2824414.png)
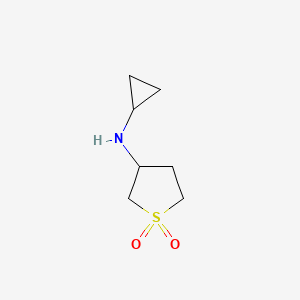
![3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2824417.png)
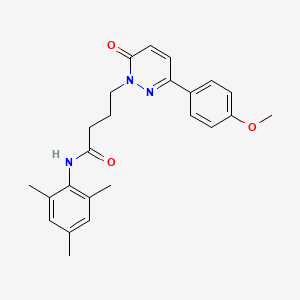
![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2824419.png)
